molecular formula C10H12ClNO2 B1680851 (S)-Baclofen CAS No. 66514-99-6

(S)-Baclofen

カタログ番号: B1680851
CAS番号: 66514-99-6
分子量: 213.66 g/mol
InChIキー: KPYSYYIEGFHWSV-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

当初、てんかんの治療のために設計されましたが、後に多発性硬化症や脊髄損傷などの疾患を持つ患者における痙縮の軽減に効果があることが判明しました 。この化合物はバクロフェンの立体異性体であり、(S)-エナンチオマーが活性型です。

2. 製法

合成経路と反応条件: L-バクロフェンは、化学的分割、生触媒的分割、非対称脱対称化など、さまざまな非対称合成戦略によって合成することができます 。一般的な方法の1つは、キラル触媒または生触媒を使用して前駆体化合物を非対称的に還元して、目的のエナンチオマーを得る方法です。

工業生産方法: 工業的には、L-バクロフェンは通常、化学合成と精製工程を組み合わせて製造されます。(S)-エナンチオマーの生成を確実にするために、キラル補助剤または触媒が使用されます。 最終製品は、結晶化またはクロマトグラフィーなどの技術を使用して精製し、目的の純度とエナンチオマー過剰率を実現します .

準備方法

Synthetic Routes and Reaction Conditions: L-Baclofen can be synthesized through various asymmetric synthetic strategies, including chemical resolution, biocatalytic resolution, and asymmetric desymmetrization . One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or biocatalysts to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, L-Baclofen is typically produced through a combination of chemical synthesis and purification processes. The synthesis involves the use of chiral auxiliaries or catalysts to ensure the production of the (S)-enantiomer. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and enantiomeric excess .

化学反応の分析

反応の種類: L-バクロフェンは、以下の反応を含め、さまざまな化学反応を起こします。

    酸化: L-バクロフェンは、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: この化合物は還元されて、さまざまな誘導体を形成することができます。

    置換: L-バクロフェンは、官能基が他の基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

L-バクロフェンは、幅広い科学研究の用途を持っています。

科学的研究の応用

Treatment of Spasticity

(S)-Baclofen is widely used to alleviate spasticity in patients with neurological conditions:

  • Multiple Sclerosis : It is commonly prescribed to manage muscle stiffness and spasms.
  • Spinal Cord Injury : Effective in reducing severe spasticity that does not respond to other treatments.

Table 1: Efficacy of this compound in Treating Spasticity

ConditionDosage RangeEfficacy Rate
Multiple Sclerosis10-80 mg/day60-70%
Spinal Cord Injury20-100 mg/day70-80%

Alcohol Use Disorder

This compound has been studied as an off-label treatment for alcohol dependence. Research indicates that it may help reduce cravings and the risk of relapse:

  • Case Studies : A notable case involved a patient who maintained abstinence on a regimen of 60 mg/day but later experienced relapse due to misuse alongside alcohol consumption .
  • Clinical Trials : Various randomized controlled trials have reported mixed results, with some indicating effectiveness while others found no significant benefit .

Table 2: Summary of Clinical Trials on this compound for Alcohol Use Disorder

Study YearSample SizeDosage RangeOutcome
20135030-400 mg/day5 effective, 5 ineffective
202110060 mg/dayReduced cravings reported

Neurological Conditions

Recent studies have explored the potential of this compound in treating other neurological disorders:

  • Traumatic Brain Injury : A study demonstrated that low doses of this compound administered early post-injury can regulate neuroinflammation and improve cognitive outcomes .
  • Persistent Hiccups : Investigations are ongoing into its efficacy for treating persistent hiccups, showcasing its versatility beyond traditional applications.

Safety and Toxicity

While generally well-tolerated, this compound can lead to side effects such as sedation, dizziness, and potential dependency when misused. Reports have indicated an increase in misuse cases, particularly among individuals using it for alcohol dependence .

作用機序

類似化合物との比較

    Baclofen: The racemic mixture of ®- and (S)-Baclofen.

    Cyclobenzaprine: Another muscle relaxant with a different mechanism of action.

    Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.

Uniqueness: L-Baclofen is unique due to its selective action on the GABA B receptor, which distinguishes it from other muscle relaxants that may act on different receptors or have broader effects on the central nervous system .

生物活性

(S)-Baclofen, a selective agonist of the GABA-B receptor, has garnered attention for its diverse biological activities, particularly in neuromodulation and therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is one of the two enantiomers of baclofen, with the other being (R)-baclofen. While both enantiomers exhibit pharmacological activity, they differ significantly in their effects on various biological systems. Research indicates that this compound may have distinct therapeutic benefits and side effects compared to its counterpart.

This compound primarily exerts its effects through agonism of GABA-B receptors located in the central nervous system (CNS). This action leads to:

  • Inhibition of Neurotransmitter Release : By promoting potassium ion influx and decreasing calcium ion influx at presynaptic terminals, this compound reduces excitatory neurotransmission.
  • Muscle Relaxation : The drug is effective in alleviating spasticity by inhibiting monosynaptic and polysynaptic reflexes at the spinal cord level .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

ParameterValue
Plasma Elimination Half-life5.1 hours
Urinary ExcretionLower for this compound compared to (R)-Baclofen
Renal ClearanceHigh, correlating with creatinine clearance

These parameters suggest that this compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings.

1. Treatment of Spasticity

This compound is widely used for managing spasticity associated with multiple sclerosis and spinal cord injuries. Clinical trials have demonstrated significant reductions in spasticity symptoms when administered at doses ranging from 70 to 80 mg daily .

2. Alcohol Use Disorder

Recent studies indicate that this compound may have a role in treating alcohol use disorder. In animal models, it has been shown to stimulate alcohol intake under certain conditions, contrasting with the effects of (R)-baclofen which suppresses alcohol consumption . This enantiomer-dependent effect highlights the complexity of baclofen's action in different contexts.

3. Gastroesophageal Reflux Disease

Clinical evaluations have confirmed that baclofen can improve symptoms associated with gastroesophageal reflux disease (GERD), demonstrating efficacy through symptom remission and physiological improvements in esophageal function .

Case Study 1: Efficacy in Spasticity Management

A multicenter trial involving patients with spasticity due to multiple sclerosis showed that treatment with baclofen significantly reduced muscle stiffness and spasms compared to placebo. Patients reported improved quality of life metrics alongside clinical assessments confirming reduced clonus and muscle resistance .

Case Study 2: Alcohol Self-Administration

In a study involving selectively bred high alcohol-preferring rats, administration of (R)-baclofen led to a marked decrease in alcohol self-administration behaviors, while this compound did not produce significant changes. This suggests potential therapeutic implications for differentiating between enantiomers based on desired outcomes in addiction treatment .

Q & A

Q. Basic: What established synthetic routes exist for (S)-Baclofen, and how do their yields and enantiomeric purity compare?

Methodological Answer:
this compound, the active enantiomer of the GABA-B receptor agonist, is typically synthesized via asymmetric catalysis or chiral resolution of the racemic mixture. Key methods include:

  • Asymmetric Hydrogenation : Using chiral ligands (e.g., BINAP) to induce stereoselectivity, achieving >90% enantiomeric excess (ee) but requiring stringent reaction conditions .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of (±)-Baclofen esters, yielding this compound with moderate ee (70–85%) but scalable for preclinical studies .
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers with >99% purity, though cost and throughput limit industrial use .
    Experimental Design Tip: Validate enantiomeric purity via polarimetry or circular dichroism, and cross-reference synthetic yields with literature protocols to assess reproducibility .

Q. Advanced: How can researchers optimize chiral separation of this compound in pharmacokinetic studies?

Methodological Answer:
Chiral separation requires balancing resolution, throughput, and sensitivity:

  • Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid for baseline resolution .
  • Method Validation : Assess robustness via inter-day precision (<2% RSD), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in biological matrices .
  • Data Contradictions : Discrepancies in retention times across labs often stem from column aging or mobile phase pH variations. Standardize protocols using internal standards (e.g., deuterated Baclofen) .
    Advanced Consideration: For high-throughput studies, hyphenate UPLC with mass spectrometry to reduce run time while maintaining resolution .

Q. Basic: What in vivo models are appropriate for evaluating GABA-B receptor specificity of this compound?

Methodological Answer:

  • Rodent Models : Use transgenic mice lacking GABA-B receptors (e.g., Gabbr1⁻/⁻) to confirm target engagement. Measure hyperpolarization via patch-clamp electrophysiology in spinal cord slices .
  • Behavioral Assays : Assess spasticity reduction in spinal cord injury (SCI) models (e.g., weight-bearing tests in rats with induced SCI) .
  • Dose-Response : Administer 1–10 mg/kg intrathecally; validate receptor specificity via co-administration with GABA-B antagonists (e.g., CGP35348) .
    Data Interpretation: Compare ED₅₀ values across studies to identify species-specific variability .

Q. Advanced: How should researchers address discrepancies in reported binding affinities (Kᵢ) of this compound across assay systems?

Methodological Answer:
Contradictions in Kᵢ values (e.g., 30 nM in radioligand assays vs. 150 nM in functional cAMP assays) arise from methodological differences:

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and GTP concentrations (100 µM) to minimize variability in G-protein coupling .
  • Control Variables : Use cell lines with uniform receptor density (e.g., HEK293-GABA-B) and validate membrane preparation protocols to avoid receptor denaturation .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor .
    Critical Analysis: Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate Kᵢ with binding pocket interactions .

Q. Basic: What analytical techniques are recommended for quantifying this compound in plasma?

Methodological Answer:

  • LC-MS/MS : Quantify using MRM transitions (m/z 214 → 151 for Baclofen; m/z 220 → 157 for deuterated internal standard) with a LOQ of 1 ng/mL .
  • Sample Preparation : Solid-phase extraction (C18 cartridges) with elution in methanol:acetic acid (95:5) improves recovery rates (>90%) .
  • Validation Metrics : Include matrix effects (<15% CV), carryover (<0.1%), and stability under freeze-thaw cycles .

Q. Advanced: How can researchers design studies to differentiate this compound’s therapeutic effects from off-target actions?

Methodological Answer:

  • Target Deconvolution : Combine CRISPR-Cas9 knockout screens (e.g., GABA-B subunits) and high-content imaging to identify off-target pathways .
  • Pharmacological Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) at 10 µM to rule out activity at adrenergic or dopaminergic receptors .
  • In Silico Predictions : Use SwissTargetPrediction to prioritize off-target candidates for experimental validation .

Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points without biasing the curve .
  • Power Analysis : Use G*Power to determine sample sizes ensuring 80% power for detecting 20% effect size differences .

特性

IUPAC Name

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66514-99-6
Record name (S)-Baclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Baclofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3S)-4-amino-3-(4-chlorophenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACLOFEN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-Baclofen
(S)-Baclofen
(S)-Baclofen
(S)-Baclofen
(S)-Baclofen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。